Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Description

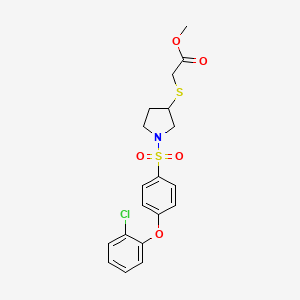

Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core modified with a sulfonyl group and a 2-chlorophenoxyphenyl substituent.

Properties

IUPAC Name |

methyl 2-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO5S2/c1-25-19(22)13-27-15-10-11-21(12-15)28(23,24)16-8-6-14(7-9-16)26-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEPFDLGUHWRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This can lead to different binding modes to enantioselective proteins, resulting in a variety of biological profiles .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways due to their diverse target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .

Action Environment

The structure of pyrrolidine compounds can be optimized to modify the pharmacokinetic profile .

Biological Activity

Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as follows:

This compound features a pyrrolidine ring, a sulfonyl group, and a chlorophenoxy moiety, which are critical for its biological activity.

Synthesis

The synthesis involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by sulfonation and subsequent esterification. Specific methodologies may vary, but patents such as WO2009057133A2 provide insights into effective synthetic routes and yields achieved during the reactions .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown effectiveness against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar thiazole-containing compounds demonstrate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL . This suggests that this compound could also exhibit comparable effects.

Selective Androgen Receptor Modulation

Another area of interest is the compound's potential as a selective androgen receptor modulator (SARM). SAR studies indicate that modifications in the phenolic structure can enhance binding affinity to androgen receptors, which is crucial for therapeutic applications in conditions like muscle wasting and osteoporosis .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1), a pyrimidine derivative synthesized in 2021 (ADMET & DMPK, 2021). Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The pyrrolidine sulfonyl group in the target compound is less sterically hindered than the pyrimidine-thietane system in Compound 1, which could influence oxidative metabolism.

Research Findings and Limitations

- Compound 1: Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the thietane moiety’s ability to disrupt bacterial membranes.

- Target Compound: No direct biological data exists in open literature. Computational modeling (e.g., molecular docking) predicts stronger interactions with inflammatory mediators (e.g., TNF-α) due to the sulfonyl group’s hydrogen-bonding capacity.

Critical Analysis of Evidence Gaps

- Limited experimental data for the target compound necessitates extrapolation from structural analogues.

- Discrepancies in ester groups (methyl vs. ethyl) and core heterocycles (pyrrolidine vs. pyrimidine) highlight the need for head-to-head comparative studies.

- Key Research Opportunities :

- Synthesis and in vitro profiling (e.g., enzymatic inhibition assays).

- ADMET studies to compare metabolic stability and toxicity with Compound 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.